molecular formula C8H9NO2S B15194798 N-(3-Hydroxyphenyl)-2-mercaptoacetamide CAS No. 6310-11-8

N-(3-Hydroxyphenyl)-2-mercaptoacetamide

Cat. No.: B15194798
CAS No.: 6310-11-8
M. Wt: 183.23 g/mol
InChI Key: VTHZPWTWZQFKNB-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-mercaptoacetamide is a synthetic compound featuring a 3-hydroxyphenyl group linked to a 2-mercaptoacetamide moiety. This structure combines a phenolic hydroxyl group, which can participate in hydrogen bonding, with a thiol (-SH) group known for nucleophilic and redox activity.

Properties

CAS No.

6310-11-8

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C8H9NO2S/c10-7-3-1-2-6(4-7)9-8(11)5-12/h1-4,10,12H,5H2,(H,9,11)

InChI Key

VTHZPWTWZQFKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-2-mercaptoacetamide typically involves the reaction of 3-hydroxyaniline with 2-mercaptoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: 3-hydroxyaniline and 2-mercaptoacetic acid.

    Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

    Procedure: The activated carboxylic acid reacts with the amine group of 3-hydroxyaniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-mercaptoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-2-mercaptoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the mercaptoacetamide group can interact with thiol groups or metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Mercaptoacetamide Derivatives

Compound Name Substituent/Backbone Biological Activity Key Properties Reference
This compound 3-Hydroxyphenyl Not explicitly reported Potential hydrogen bonding from hydroxyl group; possible antioxidant or enzyme inhibitory activity
N-(4-Acetylphenyl)-2-mercaptoacetamide (13) 4-Acetylphenyl Potent inhibitor (class unspecified) High purity (>95%), synthesized via thiolation; potential for target selectivity
N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide Benzimidazole ring Antimicrobial (fungal/bacterial) Superior antifungal activity vs. ketoconazole; synthetic versatility for derivatives
N-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12h) 4-Fluorophenyl-pyrazole Botulinum neurotoxin Serotype A inhibitor 85% yield; crystalline stability; MS (FAB+): m/z 274 [M+Na]+
N-(4-Chlorophenyl)-2-mercaptoacetamide (14) 4-Chlorophenyl Bacterial protease inhibitor 59% yield; white powder; MS (ESI+): m/z 202 [M+H]+
N-(2-Fluorophenyl)-2-mercaptoacetamide 2-Fluorophenyl Pharmaceutical intermediate High purity (NLT 98%); used in drug R&D and quality control
W2/S2 (Mercaptoacetamide HDAC Inhibitors) Quinolinyl/dimethylaminobenzoyl Antitumor (prostate cancer) Plasma-stable; significant tumor regression in xenograft models
N-(Thiazol-2-yl)-2-mercaptoacetamide Thiazole ring Antitumor (chronic myelogenous leukemia) Integrated into 1,3,4-thiadiazole derivatives; hydrogen-bonding motifs enhance target binding

Key Research Findings

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : Derivatives with 4-nitrophenyl (e.g., compound 12l , m/z 301 [M+Na]+) or 4-chlorophenyl groups exhibit enhanced stability but reduced solubility, favoring protease inhibition .
  • Hydrogen-Bonding Groups : The 3-hydroxyphenyl group in the target compound may improve interactions with enzymatic targets (e.g., HDACs or oxidoreductases) compared to acetyl or halogenated analogs .

Synthetic Yields and Purity :

  • Fluorophenyl and acetylphenyl derivatives are synthesized with high yields (>85%) and purity (>95%), underscoring efficient thiolation protocols .
  • Chlorophenyl analogs show moderate yields (59%), likely due to steric or electronic challenges during amide coupling .

Biological Performance: Antimicrobial Activity: Benzimidazole-based derivatives demonstrate broad-spectrum antifungal activity, outperforming ketoconazole against Pseudomonas aeruginosa . Antitumor Activity: Mercaptoacetamide HDAC inhibitors (e.g., W2/S2) show potent in vivo efficacy, attributed to balanced lipid solubility and plasma stability .

Structural Motifs and Target Selectivity :

  • Pyrazole and thiazole backbones (e.g., compounds 12h and thiadiazole derivatives) enable selective binding to enzymes like botulinum neurotoxin or tyrosine kinases .

Contradictions and Limitations

  • Purity vs. Yield : While N-(2-fluorophenyl)-2-mercaptoacetamide is >98% pure, other analogs (e.g., N-(4-chlorophenyl)-2-mercaptoacetamide) have lower yields, suggesting trade-offs in synthetic routes .
  • Data Gaps : Direct biological data for this compound are absent; inferences are drawn from structural parallels.

Biological Activity

N-(3-Hydroxyphenyl)-2-mercaptoacetamide is a compound of growing interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-hydroxyaniline with 2-mercaptoacetic acid under acidic conditions. The general reaction scheme is as follows:

  • Starting Materials :
    • 3-hydroxyaniline
    • 2-mercaptoacetic acid
  • Reaction Conditions :
    • Acidic medium with a dehydrating agent (e.g., thionyl chloride or phosphorus trichloride).
  • Procedure :
    • The activated carboxylic acid reacts with the amine group to form the desired compound.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active site residues of enzymes.
  • Thiol Interactions : The mercaptoacetamide group interacts with thiol groups or metal ions, potentially inhibiting enzyme activity or modulating receptor function.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that it can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

CompoundIC50 (µM)Target Enzyme
This compound17.5HDAC1
Other inhibitorsVariesHDAC2, HDAC3

The above table summarizes the inhibitory potency of this compound compared to other known inhibitors.

Case Studies

  • Protection Against Botulinum Toxin : A study demonstrated that pre-treatment with this compound at a dosage of 2 mg/kg provided significant protection to mice against botulinum toxin (BoNTA). Mice treated with this compound showed improved survival rates compared to untreated controls, indicating its potential as a therapeutic agent against neurotoxins .
  • Cancer Cell Growth Inhibition : Research has indicated that this compound exhibits inhibitory effects on pancreatic cancer cell growth. In vitro assays showed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential application in cancer therapy .

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